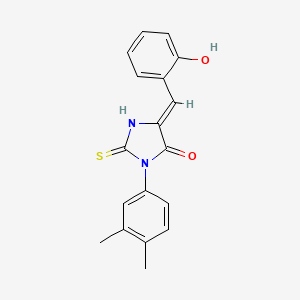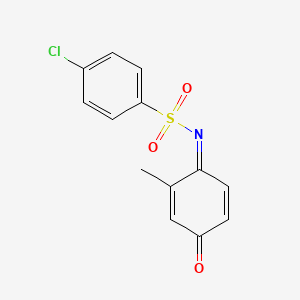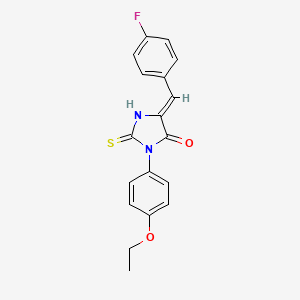
3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone (DMHBI) is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMHBI is a synthetic derivative of imidazolidinone, a class of compounds that have been extensively studied for their biological activities.
作用機序
The mechanism of action of 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer, inflammation, and neurodegenerative diseases. 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling. It has also been found to modulate the activity of transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects
3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been shown to have a range of biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been found to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function. In inflammatory cells, 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes. In neuronal cells, 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
実験室実験の利点と制限
3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone is relatively insoluble in water, which can make it challenging to administer in vivo. In addition, 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for research on 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone and to determine its safety and efficacy in humans. In addition, the development of more soluble forms of 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone may improve its bioavailability and enable its use in clinical settings. Finally, the combination of 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone with other therapeutic agents may enhance its effectiveness and reduce the risk of drug resistance.
合成法
The synthesis of 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone involves the reaction of 3,4-dimethylbenzaldehyde with 2-hydroxybenzaldehyde in the presence of ammonium acetate and sulfur. The resulting product is then treated with thiosemicarbazide to yield 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone. The reaction is carried out under reflux conditions and the product is purified by recrystallization. The purity of the product is confirmed by spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
科学的研究の応用
3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 3-(3,4-dimethylphenyl)-5-(2-hydroxybenzylidene)-2-thioxo-4-imidazolidinone has been studied for its potential neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
特性
IUPAC Name |
(5Z)-3-(3,4-dimethylphenyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-11-7-8-14(9-12(11)2)20-17(22)15(19-18(20)23)10-13-5-3-4-6-16(13)21/h3-10,21H,1-2H3,(H,19,23)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVLPAWTRQTDKV-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3O)NC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3O)/NC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(3,4-dimethylphenyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5910574.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B5910580.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)



![{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)

![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)
![4-[(1H-benzimidazol-2-ylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B5910661.png)
